molecular formula C19H27NO2S B2611273 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2034386-56-4

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No.: B2611273
CAS No.: 2034386-56-4
M. Wt: 333.49
InChI Key: MHLCZKZGZXNPMJ-UHFFFAOYSA-N
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Description

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopropylmethoxy group, a pyrrolidinyl group, and an isopropylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with an appropriate reagent to introduce the methoxy group.

    Pyrrolidine Ring Formation: The cyclopropylmethoxy intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the pyrrolidinyl group.

    Introduction of the Isopropylthio Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles such as amines or thiols are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-(methylthio)phenyl)ethanone: Similar structure but with a methylthio group instead of an isopropylthio group.

    1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-(ethylthio)phenyl)ethanone: Similar structure but with an ethylthio group instead of an isopropylthio group.

Uniqueness

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is unique due to the presence of the isopropylthio group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2S/c1-14(2)23-18-7-5-15(6-8-18)11-19(21)20-10-9-17(12-20)22-13-16-3-4-16/h5-8,14,16-17H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLCZKZGZXNPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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